3,5-Dibromo-2,6-dihydroxybenzoic acid

Metal chelation Enzyme inhibition Structure-activity relationship

Select 3,5-dibromo-2,6-dihydroxybenzoic acid (CAS 3147-51-1) for its unique tridentate metal-chelating motif (carboxylate + ortho-phenolates) that yields higher stability constants than bidentate DHBA isomers. The 3,5-dibromo substitution enhances lipophilicity and X-ray attenuation for radio-opaque polymer applications, while enabling halogen-bonding interactions with protein backbones for metalloenzyme inhibitor discovery. Verify CAS 3147-51-1 (γ-resorcylic acid scaffold) vs. isomer CAS 79200-80-9 to ensure correct bromination pattern procurement.

Molecular Formula C7H4Br2O4
Molecular Weight 311.91 g/mol
CAS No. 3147-51-1
Cat. No. B13870501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2,6-dihydroxybenzoic acid
CAS3147-51-1
Molecular FormulaC7H4Br2O4
Molecular Weight311.91 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)O)C(=O)O)O)Br
InChIInChI=1S/C7H4Br2O4/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,10-11H,(H,12,13)
InChIKeyGOHWHEONKZIHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2,6-dihydroxybenzoic Acid (CAS 3147-51-1): Structural and Functional Differentiation Guide for Scientific Procurement


3,5-Dibromo-2,6-dihydroxybenzoic acid (CAS 3147-51-1), also known as 3,5-dibromo-γ-resorcylic acid, is a halogenated dihydroxybenzoic acid (DHBA) with the molecular formula C₇H₄Br₂O₄ and a molecular weight of 311.91 g/mol . It belongs to the γ-resorcylic acid subclass (2,6-dihydroxybenzoic acid derivatives) and features two bromine substituents at positions 3 and 5 of the aromatic ring, along with hydroxyl groups at positions 2 and 6 [1]. This specific substitution pattern differentiates it from other constitutional isomers and halogenated analogs within the broader DHBA family, conferring distinct physicochemical properties including enhanced lipophilicity (bromine contributes to increased logP relative to non-halogenated or chlorinated counterparts), metal-chelating capability via the carboxylate and ortho-phenolate groups, and radio-opacity relevant to biomaterials applications [2].

Why 3,5-Dibromo-2,6-dihydroxybenzoic Acid Cannot Be Replaced by Generic Halogenated Analogs Without Functional Consequence


Dihydroxybenzoic acids (DHBAs) exist as six constitutional isomers, and the introduction of halogen substituents at specific ring positions dramatically alters metal-chelation geometry, hydrogen-bonding donor/acceptor patterns, and lipophilicity . The 2,6-dihydroxy (γ-resorcylic acid) scaffold presents a unique spatial arrangement of the carboxylate and two ortho-phenolate groups that enables bidentate or tridentate metal coordination . Bromination at the 3 and 5 positions further modulates this chelation capacity through electron-withdrawing effects and steric influences, while simultaneously increasing molecular weight and X-ray attenuation for radio-opaque biomaterials [1]. Importantly, CAS registry confusion exists between 3,5-dibromo-2,6-dihydroxybenzoic acid (CAS 3147-51-1) and its positional isomer 2,6-dibromo-3,5-dihydroxybenzoic acid (CAS 79200-80-9), with some databases erroneously conflating the two . This underscores the necessity for precise structural specification during procurement.

Quantitative Differentiation Evidence for 3,5-Dibromo-2,6-dihydroxybenzoic Acid Versus Structural Analogs


Regiospecific Bromination Pattern Determines Metal-Chelation Geometry and Enzyme Inhibition Profile

The 2,6-dihydroxy substitution pattern of 3,5-dibromo-2,6-dihydroxybenzoic acid (γ-resorcylic acid scaffold) positions both hydroxyl groups ortho to the carboxylate, creating a tridentate metal-binding motif that is sterically and electronically distinct from the 3,5-dihydroxy (α-resorcylic acid) arrangement. In the α-resorcylic acid isomer, only one hydroxyl is ortho to the carboxylate, resulting in bidentate chelation . Bromination at positions 3 and 5 withdraws electron density from the ring, modulating the pKa of the hydroxyl and carboxyl groups and altering metal-binding affinity relative to the non-brominated parent 2,6-dihydroxybenzoic acid. This structural feature is critical for applications requiring specific metal coordination stoichiometry, such as enzyme inhibition via active-site metal binding or metal-organic framework synthesis.

Metal chelation Enzyme inhibition Structure-activity relationship

Enhanced Lipophilicity from Bromine Substitution Alters Membrane Permeability Relative to Chlorinated Analog

Halogen substitution directly influences the lipophilicity of dihydroxybenzoic acids, with bromine contributing substantially more to logP than chlorine due to its greater polarizability and atomic volume. While experimentally measured logP values for 3,5-dibromo-2,6-dihydroxybenzoic acid have not been published, the well-established Hansch π constants for aromatic bromine (+0.86) versus chlorine (+0.71) provide a quantitative framework for predicting differential lipophilicity [1]. The calculated logP difference attributable to replacing two chlorine atoms with two bromine atoms is approximately ΔlogP ≈ +0.30, based on the difference in Hansch π values (2 × (0.86 − 0.71) = 0.30). This modest but meaningful increase in lipophilicity can affect passive membrane permeability, protein binding, and tissue distribution in biological assays, making the brominated derivative systematically distinct from the chlorinated analog without altering the core hydrogen-bonding pharmacophore.

Lipophilicity logP Membrane permeability Halogen effect

Brominated DHBA Derivatives Show Enhanced Antimicrobial Potency Relative to Chlorinated Counterparts

In comparative antimicrobial screening, brominated dihydroxybenzoic acid derivatives consistently exhibit 2- to 4-fold lower minimum inhibitory concentration (MIC) values against Staphylococcus aureus than their corresponding chlorinated analogs, indicating that bromine substitution confers greater antibacterial potency at equivalent concentrations . This halogen-dependent potency differential is attributed to the combined effects of increased lipophilicity (enhancing membrane penetration) and the greater leaving-group ability of bromine in covalent enzyme inactivation mechanisms. While this specific quantitative comparison has been established for the broader dihydroxybenzoic acid chemotype rather than for 3,5-dibromo-2,6-dihydroxybenzoic acid in an isolated head-to-head study, the structure-activity relationship (SAR) trend is consistent across multiple halogenated benzoic acid series and provides a rational basis for selecting the brominated variant over the chlorinated analog in antimicrobial screening campaigns.

Antimicrobial Minimum inhibitory concentration Halogen-dependent bioactivity Staphylococcus aureus

Brominated Dihydroxybenzoic Acid Monomers Enable Radio-Opaque Polymer Synthesis for Biomedical Device Tracking

Patent WO-9924391-A1 explicitly claims iodinated and/or brominated derivatives of aromatic dihydroxy monomers, including dihydroxybenzoic acid derivatives, for the preparation of radio-opaque polymers suitable for medical implants and drug delivery devices [1]. The bromine atoms in 3,5-dibromo-2,6-dihydroxybenzoic acid provide sufficient electron density to attenuate X-rays, rendering polymers incorporating this monomer visible under clinical imaging modalities. This property is absent in non-halogenated dihydroxybenzoic acids and is substantially weaker in chlorinated analogs (due to chlorine's lower atomic number: Cl Z=17 vs. Br Z=35), making the dibromo derivative the preferred choice for applications where post-implantation device visualization is required. The 2,6-dihydroxy substitution pattern is particularly advantageous for step-growth polymerization, as both phenolic hydroxyl groups serve as reactive sites for polycondensation with diacid chlorides, carbonates, or epoxides.

Radio-opacity Biomaterials X-ray imaging Medical device

Synthesis from Commercially Available 2,6-Dihydroxybenzoic Acid via Direct Electrophilic Bromination Simplifies Supply Chain Logistics

3,5-Dibromo-2,6-dihydroxybenzoic acid is synthesized via direct electrophilic bromination of 2,6-dihydroxybenzoic acid (γ-resorcylic acid), which is commercially available at kilogram scale and substantially lower cost than pre-functionalized dibromo intermediates . The 2,6-dihydroxy substitution pattern activates the ring toward electrophilic substitution at the 3 and 5 positions (ortho/para to the hydroxyl groups), enabling regioselective dibromination under mild conditions. In contrast, the positional isomer 2,6-dibromo-3,5-dihydroxybenzoic acid requires 3,5-dihydroxybenzoic acid (α-resorcylic acid) as the starting material, which has different reactivity and regioselectivity constraints. This synthetic accessibility means that researchers can feasibly prepare the compound in-house if needed, reducing dependency on single-source suppliers and providing flexibility in procurement strategy.

Synthesis Electrophilic bromination Supply chain Precursor availability

CAS Registry Confusion Between 3,5-Dibromo-2,6-dihydroxybenzoic Acid and Positional Isomer Demands Verified Structural Identity During Procurement

Multiple chemical databases, including ChemicalBook, list CAS 3147-51-1 under the name '2,6-DIBROMO-3,5-DIHYDROXYBENZOIC ACID,' which is chemically inconsistent with the correct IUPAC nomenclature for that CAS number . The correctly assigned isomer for CAS 3147-51-1 is 3,5-dibromo-2,6-dihydroxybenzoic acid (bromines at positions 3 and 5; hydroxyls at positions 2 and 6), while the positional isomer 2,6-dibromo-3,5-dihydroxybenzoic acid (bromines at positions 2 and 6; hydroxyls at positions 3 and 5) should correspond to CAS 79200-80-9 . This database-level conflation creates a tangible risk that procurement based solely on CAS number without independent structural verification (e.g., NMR confirmation) could result in receiving the unintended positional isomer, which would have different metal-chelation geometry, hydrogen-bonding patterns, and reactivity. Researchers reporting biological or materials data without rigorous identity confirmation risk attributing results to the wrong isomer.

CAS registry Isomer purity Quality control Procurement specification

Optimal Application Scenarios for 3,5-Dibromo-2,6-dihydroxybenzoic Acid Based on Structural Differentiation Evidence


Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Requiring Tridentate Chelation Geometry

The 2,6-dihydroxy substitution pattern of this compound provides a tridentate (carboxylate + two ortho-phenolates) metal-binding motif that yields higher stability constants than the bidentate chelation offered by other DHBA isomers. This makes 3,5-dibromo-2,6-dihydroxybenzoic acid particularly suitable as a linker or node precursor in MOFs and coordination polymers where structural rigidity and predictable metal coordination stoichiometry are required. The electron-withdrawing bromine substituents further tune the Lewis basicity of the oxygen donors, offering an additional degree of control over framework topology .

Synthesis of Radio-Opaque Biomedical Polymers for Implantable Devices

The dibromo substitution provides sufficient X-ray attenuation for clinical imaging without requiring iodination, which can introduce greater synthetic complexity and potential toxicity concerns. As claimed in patent WO-9924391-A1, brominated dihydroxybenzoic acid monomers can be incorporated into polycarbonates, polyesters, or polyethers via the two phenolic hydroxyl groups, yielding inherently radio-opaque polymers for medical implants and drug delivery devices where post-implantation visualization is critical .

Metalloenzyme Inhibition Screening Campaigns Leveraging Halogen-Enhanced Binding

The tridentate metal-chelating scaffold combined with bromine substituents that can engage in halogen bonding with protein backbone carbonyls makes this compound a rational candidate for screening against metalloenzymes such as carbonic anhydrases, matrix metalloproteinases, and aldose reductase. While direct IC₅₀ data for this specific compound remain limited, the well-precedented activity of hydroxybenzoic acid derivatives as carbonic anhydrase inhibitors—acting via hydrogen bonding to the metal-bound water nucleophile rather than direct metal coordination—provides a mechanistic rationale for prioritizing this scaffold .

Antimicrobial Susceptibility Testing Where Differential Halogen Effects Inform SAR Studies

When conducting systematic structure-activity relationship studies across halogenated DHBA series, 3,5-dibromo-2,6-dihydroxybenzoic acid serves as the optimal brominated probe compound. The 2- to 4-fold potency enhancement of brominated over chlorinated DHBA derivatives against Staphylococcus aureus provides a measurable window for assessing the contribution of halogen polarizability and lipophilicity to antimicrobial activity, independent of the core DHBA pharmacophore .

Quote Request

Request a Quote for 3,5-Dibromo-2,6-dihydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.